molecular formula C10H7F2NO B12819367 8-(Difluoromethyl)quinolin-4-ol

8-(Difluoromethyl)quinolin-4-ol

Cat. No.: B12819367
M. Wt: 195.16 g/mol
InChI Key: FYOLFWJDEGXLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Difluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by a difluoromethyl (–CF₂H) group at the 8-position and a hydroxyl (–OH) group at the 4-position of the quinoline scaffold. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the hydroxyl group contributes to hydrogen bonding and metal chelation properties .

The difluoromethyl group is of particular interest in medicinal chemistry due to its ability to act as a bioisostere for alcohols or thiols, improving pharmacokinetic profiles without significantly altering steric bulk .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

8-(difluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-3-1-2-6-8(14)4-5-13-9(6)7/h1-5,10H,(H,13,14)

InChI Key

FYOLFWJDEGXLSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)NC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Difluoromethyl)quinolin-4-ol typically involves the introduction of a difluoromethyl group into the quinoline ring. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This transition metal-free method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Difluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Potential Activities :

  • Anticancer Properties : Preliminary studies indicate that 8-(difluoromethyl)quinolin-4-ol may inhibit the growth of certain cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which could lead to its use as an anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study :
In a study published in the Beilstein Journal of Organic Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated effective inhibition, suggesting its potential as a new antimicrobial agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease processes.

Mechanism of Action :
It is believed that this compound interacts with enzyme active sites, thereby modulating their activity. This property can be particularly valuable in developing treatments for diseases where enzyme dysregulation plays a critical role.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
6-ChloroquinolineSingle chlorine substitutionLess potent antimicrobial activity
8-HydroxyquinolineHydroxyl group at position 8Enhanced solubility but lower stability
2-(Trifluoromethyl)quinolineTrifluoromethyl group onlyLacks dichlorination, affecting reactivity

This table illustrates how the difluoromethyl group enhances the biological activity of this compound compared to others.

Summary of Biological Activities

A summary of biological activities associated with this compound is presented below:

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; potential as a new antimicrobial agent
AnticancerInduces apoptosis in cancer cells; promising for further development in cancer therapies
Enzyme InhibitionModulates enzyme activity; potential applications in treating diseases linked to enzyme dysregulation

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death . The unique properties of the difluoromethyl group enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-(Difluoromethyl)quinolin-4-ol with structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound –CF₂H (C8), –OH (C4) C₁₀H₇F₂NO 195.16 Enhanced lipophilicity; potential H-bond donor via –CF₂H and –OH
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol –Cl (C5), –CF₃ (C2), –CH₃ (C8), –OH (C4) C₁₁H₇ClF₃NO 277.63 High lipophilicity; electron-withdrawing –CF₃ may reduce reactivity
8-Fluoro-2-methylquinolin-4-ol –F (C8), –CH₃ (C2), –OH (C4) C₁₀H₈FNO 177.18 Moderate polarity; fluorine enhances metabolic stability
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol –F (C7), –SO₂C₆H₄F (C5), –OH (C8) C₁₅H₈F₂NO₃S 335.29 Sulfonyl group increases acidity; potential enzyme inhibition

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl Analogs: Compounds like 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol exhibit higher molecular weights and lipophilicity due to –CF₃ but lack the hydrogen-bond donor capability of –CF₂H .

Spectral and Analytical Data

Comparative spectral data from related compounds:

Compound Name ¹H NMR (δ ppm, Key Signals) Mass Spectrometry (m/z) Reference
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol 8.99 (dd, J = 4.17 Hz, C8–H), 8.13 (m, SO₂C₆H₄F) 412.0 [M+H]⁺
8-Fluoro-2-methylquinolin-4-ol Not explicitly provided; similar compounds show aromatic protons at 7.2–8.9 ppm 177.18 (calc.)
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Likely deshielded aromatic protons due to –CF₃ and –Cl 277.63 (calc.)

Notes:

  • The –CF₂H group in this compound would likely show a triplet near 5.5–6.5 ppm for the –CF₂H proton, split by two fluorine atoms .
  • Mass spectrometry would confirm the molecular ion peak at m/z 195.16, with fragmentation patterns indicative of –CF₂H loss .

Biological Activity

8-(Difluoromethyl)quinolin-4-ol is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a difluoromethyl group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit potent antimicrobial properties. A study focused on various quinoline derivatives demonstrated that compounds with similar structures to this compound displayed minimum inhibitory concentrations (MICs) against a range of bacterial strains:

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
QH-024Mycobacterium tuberculosis
QH-044E. coli
QH-054Acinetobacter baumannii

The above table illustrates the promising antimicrobial activity of related compounds, suggesting that this compound may also possess similar efficacy against pathogenic bacteria .

Antiviral Properties

Quinoline derivatives have shown potential in antiviral applications as well. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit viral replication in vitro. A notable study highlighted the activity of certain quinoline derivatives against SARS-CoV-2, indicating that modifications at specific positions can enhance antiviral properties .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Research has identified several derivatives that inhibit cancer cell proliferation effectively. For example, quinoline-derived trifluoromethyl alcohols have been reported to exhibit significant growth inhibition in various cancer cell lines . The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, targeting specific metabolic pathways in bacteria or cancer cells.
  • Metal Chelation : The presence of a hydroxyl group allows for metal ion chelation, which can disrupt essential metal-dependent processes in cells.
  • Membrane Disruption : Some studies suggest that certain quinoline derivatives can disrupt bacterial membranes, leading to cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their unsubstituted counterparts, highlighting the importance of structural modifications .
  • Anticancer Screening : In another investigation, a series of quinoline-based compounds were screened for cytotoxicity using a zebrafish embryo model. The findings revealed that certain modifications enhanced cytotoxic effects while maintaining low toxicity levels toward normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.